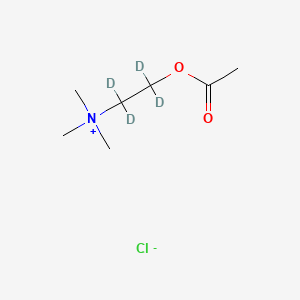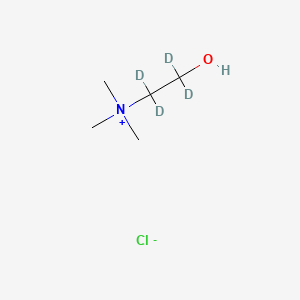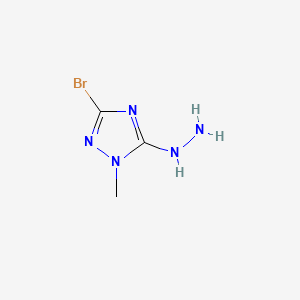
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H6BrN5 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrazine hydrate under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazino group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups.
Oxidation: Azo compounds.
Reduction: Amines.
Scientific Research Applications
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is not fully understood. it is believed to interact with biological molecules through its hydrazino and triazole moieties. These interactions may involve the formation of hydrogen bonds, coordination with metal ions, and participation in redox reactions. The compound’s molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-1,2,4-triazole: Lacks the hydrazino group, making it less versatile in certain chemical reactions.
5-amino-1-methyl-1H-1,2,4-triazole: Contains an amino group instead of a hydrazino group, leading to different reactivity and applications.
3-chloro-1-methyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is unique due to the presence of both bromine and hydrazino groups, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUAIXKGVBAPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

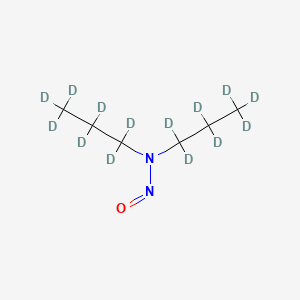
![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)

![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)

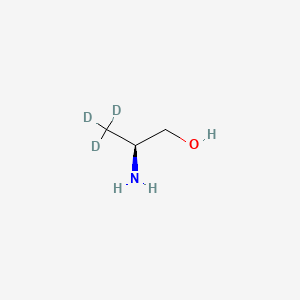
![4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B580262.png)
